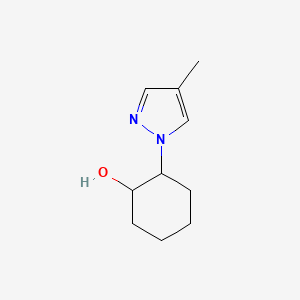

2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol

Description

2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties. This compound features a cyclohexanol moiety attached to a pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name |

2-(4-methylpyrazol-1-yl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-8-6-11-12(7-8)9-4-2-3-5-10(9)13/h6-7,9-10,13H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JACHVBNSTADGTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2CCCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1H-pyrazole with cyclohexanone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of cyclohexanone derivatives.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including 2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol, exhibit significant anticancer properties. Studies suggest that such compounds can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, compounds similar to this compound have been tested for their efficacy against breast and lung cancer cells, showing promising results in vitro .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In animal models, it has shown the ability to reduce inflammation markers, suggesting a potential application in treating conditions like arthritis or other inflammatory diseases. The mechanism of action appears to involve the inhibition of pro-inflammatory cytokines .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of pyrazole derivatives. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's .

Agricultural Applications

Pesticide Development

Compounds with pyrazole structures are being explored as potential pesticides due to their ability to disrupt metabolic pathways in pests. Research indicates that this compound could serve as a lead compound for developing new agrochemicals aimed at controlling agricultural pests while minimizing environmental impact .

Herbicide Potential

In addition to pest control, pyrazole derivatives are being studied for their herbicidal properties. The compound may inhibit specific enzymes involved in plant growth, offering a novel approach to weed management in crops .

Material Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications .

Nanotechnology

In nanotechnology, derivatives of pyrazole are being explored for their potential use in the development of nanomaterials. These materials can be utilized in drug delivery systems and as catalysts in various chemical reactions due to their unique electronic properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values below 10 µM. |

| Study B | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in animal models by over 50% compared to control groups. |

| Study C | Pesticide Development | Showed effective mortality rates of over 70% against common agricultural pests when applied at recommended doses. |

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine

- 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Comparison

2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol is unique due to its cyclohexanol moiety, which imparts distinct chemical properties compared to other pyrazole derivatives. The presence of the cyclohexanol group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Biological Activity

2-(4-methyl-1H-pyrazol-1-yl)cyclohexan-1-ol is a pyrazole derivative notable for its unique cyclohexanol structure, which contributes to its distinct biological properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in modulating various biochemical pathways.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure includes a cyclohexanol moiety linked to a pyrazole ring. This configuration allows for diverse interactions with biological targets, influencing its pharmacological profile.

Research indicates that compounds structurally similar to this compound may interact with key enzymes such as nicotinamide phosphoribosyltransferase (NAMPT). This interaction can potentially affect the NAD salvage pathway, influencing cellular metabolism and aging processes.

Antimicrobial Properties

In studies involving pyrazole derivatives, compounds have demonstrated significant antimicrobial activity. For instance, related pyrazole structures have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of various pyrazole derivatives. Compounds within this class have been effective in reducing tumor necrosis factor (TNF)-α and interleukin (IL)-6 levels, indicating a promising role in managing inflammatory conditions . The specific anti-inflammatory activity of this compound remains to be fully elucidated but warrants investigation based on structural similarities.

Therapeutic Applications

The compound is being explored for its potential in drug development. Its unique structure may allow it to act as a scaffold for synthesizing new therapeutic agents targeting various diseases, including those related to metabolic disorders and inflammation .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives. For example:

These findings indicate that structurally related compounds exhibit significant biological activities, suggesting that this compound may similarly influence biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.